REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][O:8][C:9](=[O:17])[CH2:10][C:11](=[O:16])[CH2:12][CH2:13][O:14][CH3:15].[Cl-].[Mg+2].[Cl-].[C:21](OC(=O)C)(=[O:23])[CH3:22]>ClCCl>[CH3:7][O:8][C:9](=[O:17])[CH:10]([C:21](=[O:23])[CH3:22])[C:11](=[O:16])[CH2:12][CH2:13][O:14][CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
COC(CC(CCOC)=O)=O
|
Name
|
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred over night at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after partial removal of the solvent under reduced pressure it
|
Type
|
CUSTOM
|
Details
|
was partitioned between ether and 1 N HCl/water
|
Type
|
CONCENTRATION
|
Details
|
The ether solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(CCOC)=O)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29 mmol | |
AMOUNT: MASS | 5.87 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |